2-Ethoxy-4-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-15-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZXGALDHECAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Ethoxy 4 Phenylpyridine and Its Derivatives
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These strategies are valued for their atom economy and reduction in the number of synthetic steps.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. sci-hub.se It is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sci-hub.sewikipedia.org The active methylene compound typically has the structure Z-CH₂-Z or Z-CHR-Z, where 'Z' is a strong electron-withdrawing group such as a nitrile, ester, or nitro group. wikipedia.orgresearchgate.net The reaction proceeds via the nucleophilic addition of the carbanion (enolate) generated from the active methylene compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sci-hub.sewikipedia.org
While not a direct method for pyridine (B92270) synthesis on its own, the Knoevenagel condensation is a critical initial step in several multi-component strategies for constructing heterocyclic rings, including the Hantzsch pyridine synthesis. wikipedia.orgresearchgate.net In the context of synthesizing a precursor for 2-Ethoxy-4-phenylpyridine, a Knoevenagel condensation could involve the reaction of benzaldehyde (B42025) with an active methylene compound like ethyl cyanoacetate (B8463686). The resulting α,β-unsaturated intermediate is primed for subsequent cyclization reactions. The choice of catalyst is crucial; weakly basic amines like piperidine (B6355638) are often used to prevent the self-condensation of the aldehyde. wikipedia.org
Table 1: General Knoevenagel Condensation Parameters
| Component | Role | Examples |
|---|---|---|
| Carbonyl Compound | Electrophile | Benzaldehyde, 2-Methoxybenzaldehyde researchgate.net |
| Active Methylene | Nucleophile | Diethyl malonate, Ethyl acetoacetate, Malononitrile wikipedia.orgnih.gov |
| Catalyst | Base | Piperidine, Pyridine, Sodium ethoxide researchgate.netorganic-chemistry.org |
| Solvent | Reaction Medium | Ethanol (B145695), DMF, Water researchgate.netnih.gov |
This condensation is a key step in the synthesis of various complex molecules and serves as a reliable method for creating the initial C-C bonds necessary for building the pyridine ring structure. sci-hub.se
The Friedlander synthesis is a classical and straightforward method for constructing quinoline (B57606) and, by extension, pyridine ring systems. jk-sci.comwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH₂ group adjacent to a carbonyl). organic-chemistry.org This condensation can be catalyzed by either acids or bases. jk-sci.com
Two primary mechanisms are proposed: one begins with an aldol addition followed by cyclization and dehydration, while the other starts with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type cyclization. wikipedia.org To apply this to the synthesis of a 4-phenylpyridine (B135609) derivative, one would react a 2-aminovinyl ketone or a related enaminone with a compound containing an active methylene group. For instance, the reaction of an appropriate 2-amino substituted carbonyl compound with an acetophenone (B1666503) derivative could lead to the 4-phenylpyridine core. The ethoxy group at the C2 position would typically be introduced in a subsequent step, for example, by converting a 2-pyridone precursor. A wide array of catalysts has been developed to improve the efficiency and conditions of the Friedlander synthesis, including Lewis acids, solid-supported acids, and iodine. wikipedia.orgorganic-chemistry.orgnih.gov
Table 2: Catalytic Systems for Friedlander-Type Annulation
| Catalyst Type | Specific Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄ | Solvent-free, microwave irradiation, or reflux in ethanol jk-sci.comorganic-chemistry.orgresearchgate.net |
| Lewis Acids | Neodymium(III) nitrate, Zirconium triflate | Reflux in ethanol or ethanol/water mixture organic-chemistry.orgnih.gov |
| Halogens | Iodine | Catalytic amounts in suitable solvents wikipedia.orgorganic-chemistry.org |
| Solid Acids | Montmorillonite K-10, Zeolites, Sulfated zirconia | Heterogeneous catalysis, reflux in ethanol nih.govresearchgate.net |
The versatility of the Friedlander reaction makes it a powerful tool for generating polysubstituted quinolines and pyridines. researchgate.net
The Hantzsch pyridine synthesis is a well-known multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The driving force for this final aromatization step is the formation of the stable pyridine ring. wikipedia.org
To synthesize a precursor for this compound, benzaldehyde would be reacted with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen donor. wikipedia.org The resulting 4-phenyl-1,4-dihydropyridine can then be oxidized using various reagents like ferric chloride or manganese dioxide. wikipedia.org Classical Hantzsch synthesis often suffers from drawbacks like harsh conditions and long reaction times. wikipedia.org Modern modifications have focused on developing milder and more efficient protocols, utilizing catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, which can lead to significantly higher yields. wikipedia.org Other approaches have employed ionic liquids or solid-supported catalysts to create more environmentally friendly conditions. wikipedia.orgorganic-chemistry.org The synthesis of unsymmetrical pyridines can be achieved through variants of the Hantzsch method. nih.gov
Table 3: Modified Hantzsch Synthesis Conditions
| Catalyst/Condition | Reactants | Product Type | Key Advantage |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) / Ultrasound | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridines | High yields (e.g., 96%) in aqueous media wikipedia.org |
| Phenylboronic Acid | Aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridines | One-pot synthesis organic-chemistry.org |
| Covalently Anchored Sulfonic Acid | Aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridines | Reusable heterogeneous catalyst, solvent-free organic-chemistry.org |
| Ionic Liquids | Aldehyde, β-ketoester, Nitrogen source | 1,4-Dihydropyridines | Greener solvent, room temperature reactions wikipedia.org |
The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful method for forming rings, particularly five- to eight-membered rings, by cyclizing dinitriles to yield a cyclic α-cyanoenamine, which upon hydrolysis gives a cyclic ketone. wikipedia.orgchem-station.comsynarchive.com
A more direct route to pyridine derivatives that incorporates this type of chemistry is the Guareschi-Thorpe synthesis. nih.gov An advanced, eco-friendly version of this reaction involves a three-component condensation of an alkyl cyanoacetate (or cyanoacetamide), a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium. nih.gov This MCR directly yields hydroxy-cyanopyridines, which exist in tautomeric equilibrium with their pyridone forms. These pyridones are valuable precursors that can be converted to 2-alkoxypyridines. For the synthesis of a 2-hydroxy-4-phenylpyridine precursor, one could react ethyl cyanoacetate, a phenyl-substituted 1,3-dicarbonyl compound (like benzoylacetone), and ammonium carbonate. The resulting 2-hydroxypyridine (B17775) could then be etherified to give this compound.
Table 4: Guareschi-Thorpe Reaction Components for Pyridine Synthesis
| Component | Function | Example |
|---|---|---|
| Nitrile Source | Provides C3, C2, and N1 atoms | Ethyl cyanoacetate, Cyanoacetamide nih.gov |
| 1,3-Dicarbonyl | Provides C4, C5, and C6 atoms | Benzoylacetone, Acetylacetone nih.gov |
| Nitrogen Source & Promoter | Provides nitrogen and acts as base | Ammonium Carbonate nih.gov |
| Solvent | Green Reaction Medium | Water, Ethanol/Water mixture nih.gov |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis has revolutionized the synthesis of complex organic molecules, including substituted pyridines. These methods often provide high selectivity and functional group tolerance under mild conditions.
Palladium-catalyzed C-H activation is a modern and powerful strategy for directly introducing functional groups onto a pre-existing aromatic core, avoiding the need for pre-functionalized starting materials. nih.gov For the synthesis of this compound, this approach could be used to introduce the ethoxy group directly onto a 4-phenylpyridine substrate.
One reported method involves the palladium-catalyzed ortho-C(sp²)-H bond alkoxylation of 2-aryloxypyridines using a directing group. nih.gov A similar strategy could be envisioned for the direct alkoxylation of a 2-phenylpyridine (B120327), where the pyridine nitrogen acts as a directing group to guide the palladium catalyst to the ortho-C-H bond of the phenyl ring or the C6-H bond of the pyridine. However, achieving functionalization at the C2 position of the pyridine ring would require a different strategy.
A more direct application involves the palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides, demonstrating the feasibility of functionalizing the C-H bonds of the phenylpyridine scaffold. rsc.org The catalytic cycle typically involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) redox couple. nih.gov The initial Pd(II) salt is often reduced in situ to the active Pd(0) species by a reagent in the reaction mixture. youtube.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for constructing the C-C bond between the pyridine ring and the phenyl group. mdpi.com This would involve reacting a 2-ethoxy-4-halopyridine with phenylboronic acid or, conversely, a 4-phenyl-2-halopyridine with sodium ethoxide. A Suzuki coupling between 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) and 4-hydroxyphenylboronic acid has been demonstrated as a viable route to create a 2-phenylpyridine core. mdpi.com
Table 5: Representative Palladium-Catalyzed Alkoxylation
| Substrate | Reagent | Catalyst | Ligand/Additive | Product Type |
|---|---|---|---|---|
| 2-Aryloxypyridine | Alcohols | Pd(OAc)₂ | 2-pyridyloxyl (directing group), PhI(OAc)₂ | ortho-Alkoxylated 2-aryloxypyridine nih.gov |
| 2-Phenylpyridine | Alkyl Iodides | Palladium Catalyst | - | Alkylated 2-phenylpyridine rsc.org |
These catalytic methods represent the forefront of synthetic chemistry, offering efficient and selective pathways to highly functionalized pyridine derivatives.
Copper-Catalyzed Transformation Reactions
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Copper-catalyzed C-H acyloxylation allows for the introduction of an acyloxy group directly onto an aromatic ring.
While there is no specific report on the C-H acyloxylation of this compound, a highly analogous transformation has been developed for 2-phenylpyridine. nih.gov In this methodology, the ortho C-H bond of the phenyl ring is activated under the direction of the pyridine nitrogen. The reaction uses a copper catalyst, typically Cu(OAc)₂, and various carboxylic acids as the acyloxylation source, with oxygen from the air serving as the terminal oxidant. mdpi.comwikipedia.org
The proposed mechanism involves the formation of a cupric benzoate (B1203000) intermediate, which then undergoes a chelation-assisted electrophilic metalation of the ortho C-H bond of the phenyl ring. This forms a cyclometalated copper(II) intermediate, which is then oxidized to a transient copper(III) species. Reductive elimination from this high-valent species delivers the ortho-acyloxylated product and regenerates a copper(I) species, which is re-oxidized to complete the catalytic cycle. wikipedia.org This method is compatible with a broad range of carboxylic acids and tolerates various functional groups on the pyridine and phenyl rings. mdpi.comwikipedia.org
Table 3: Substrate Scope for Copper-Catalyzed ortho-Acyloxylation of 2-Arylpyridines
| 2-Arylpyridine Substrate | Carboxylic Acid | Yield |
| 2-Phenylpyridine | Benzoic acid | Good |
| 2-(m-tolyl)pyridine | Benzoic acid | 83% wikipedia.org |
| 2-(p-methoxyphenyl)pyridine | Benzoic acid | 72% wikipedia.org |
| 2-Phenylpyridine | Cinnamic acid | Moderate |
| 2-Phenylpyridine | Pivalic acid | Moderate |
Data is based on the acyloxylation of 2-phenylpyridine derivatives as reported in the literature. wikipedia.org
Other Cyclization and Functionalization Strategies
Annelation, or ring-fusion, reactions are powerful tools for building complex polycyclic and heterocyclic systems from simpler aromatic precursors. While specific examples starting from this compound are not prominent, general strategies for the annelation of pyridine derivatives can be applied.
One such approach is the Combes-type condensation, which can be used to construct fused pyridine carboxylates. This method involves the reaction of heteroaromatic amines with β-alkoxyvinyl glyoxylates, which act as three-carbon bis-electrophiles. enamine.net Adapting this for a derivative of this compound would require introducing an amino group onto the scaffold, which could then participate in the cyclization to form a new fused ring system.
Another strategy involves the cyclization of ortho-alkynyl aldehydes or imines to form fused isoquinoline (B145761) systems. nih.gov A derivative of this compound bearing an ortho-ethynylbenzaldehyde substituent could theoretically undergo such an intramolecular cyclization to generate a more complex, polycondensed heterocyclic structure. These methods highlight the potential of the 2-alkoxy-4-arylpyridine scaffold as a building block for more elaborate molecular architectures.
Once the core this compound structure is assembled, functional group interconversions (FGIs) can be used to introduce further chemical diversity. These reactions modify existing functional groups without altering the central heterocyclic skeleton.
A key FGI is the cleavage of the ether linkage. The demethylation of methoxypyridines to the corresponding hydroxypyridines (pyridinones) has been achieved using reagents like L-selectride or strong nucleophiles such as thiolates. elsevierpure.com This transformation is valuable as it unmasks a hydroxyl group that can be used for further functionalization. The reverse reaction, converting a 2-hydroxypyridine to a 2-ethoxypyridine, is a standard Williamson ether synthesis.
Electrophilic substitution on the phenyl ring offers another route for functionalization. Reactions such as nitration can introduce a nitro group, typically at the para position of the phenyl ring, due to the directing effect of the pyridine ring. Nitration is commonly performed using a mixture of nitric acid and sulfuric acid. rsc.org The resulting nitro group can then be reduced to an amine, providing a handle for a wide array of subsequent chemical modifications.
Iii. Reaction Mechanisms and Reactivity of 2 Ethoxy 4 Phenylpyridine
Mechanistic Investigations of Synthetic Transformations
The structural motif of 2-Ethoxy-4-phenylpyridine, particularly the 2-phenylpyridine (B120327) core, is a key player in transition metal-catalyzed reactions. These transformations often proceed through well-defined catalytic cycles that allow for precise chemical modifications.
Palladium catalysis is a cornerstone for the functionalization of 2-phenylpyridine derivatives. nih.govresearchgate.net The pyridine (B92270) nitrogen atom acts as a directing group, facilitating the activation of a C-H bond at the ortho-position of the phenyl ring. This leads to the formation of a key intermediate known as a palladacycle. nih.govrsc.org
A general catalytic cycle for palladium-mediated C-H functionalization can be described as follows:
Cyclopalladation: The palladium(II) catalyst reacts with the 2-phenylpyridine substrate to form a five-membered palladacycle intermediate. This step is a result of the pyridine-directed ortho-C-H activation. nih.gov
Oxidative Addition: The palladacycle then undergoes oxidative addition with a coupling partner (e.g., an aryl halide or an electrophilic reagent), leading to a high-valent Pd(IV) species. nih.gov
Reductive Elimination: This Pd(IV) intermediate subsequently undergoes reductive elimination, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(II) catalyst, which can then re-enter the catalytic cycle. nih.gov
This mechanistic pathway is central to various transformations, including arylation, hydroxylation, and alkylation reactions at the ortho-position of the phenyl group. nih.govrsc.org For instance, in electrochemical ortho-arylation, a cyclopalladium intermediate reacts with an aryl radical generated at the cathode to form a Pd(IV) species, which then reductively eliminates the arylated product. nih.gov
Table 1: Key Steps in Palladium-Mediated C-H Functionalization of 2-Phenylpyridine Scaffolds
| Step | Description | Intermediate Species |
| Cyclopalladation | Pyridine-directed C-H activation at the ortho-position of the phenyl ring. | Palladacycle (Pd(II)) |
| Oxidative Addition | Reaction of the palladacycle with a coupling partner. | High-valent Palladium (Pd(IV)) |
| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | Functionalized Product + Pd(II) |
This table illustrates the fundamental sequence in the catalytic cycle for reactions such as arylation and hydroxylation. nih.gov
Copper catalysts offer alternative pathways for the transformation of pyridine derivatives, often involving single-electron transfer (SET) mechanisms and the generation of radical intermediates. nih.govnih.gov The chemistry of copper is versatile, with its accessibility to multiple oxidation states (Cu(I), Cu(II), Cu(III)) enabling a wide range of oxidative reactions. nih.gov
In copper-catalyzed reactions, the pyridine nitrogen can coordinate to the copper center. For example, in a directed acetoxylation, the reaction is proposed to initiate via the coordination of a Cu(II) species to the pyridine nitrogen. This is followed by the formation of a radical cation intermediate, which is then trapped to yield the product. nih.gov
More complex, synergistic copper catalysis systems have also been developed. In some visible-light-driven processes, two distinct copper complexes can work in concert. nih.gov A plausible pathway could involve:
Photoexcitation: A copper(I) photocatalyst is excited by visible light. nih.gov
Electron Transfer: The excited-state catalyst engages in an electron transfer with a substrate, generating a radical species and a copper(II) complex. nih.govchemrxiv.org
Radical Addition: The newly formed radical adds to another component in the reaction mixture.
Reductive Elimination/Final Steps: The resulting intermediate can be oxidized by the copper(II) species, leading to a copper(III) intermediate that undergoes reductive elimination to form the product and regenerate the copper(I) ground state catalyst. nih.gov
Radical Reactions Involving this compound Moieties
The electronic nature of the this compound structure makes it susceptible to reactions with radical species.
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is moved between two species. scripps.edu The reaction of an alkoxyl radical with a molecule like this compound would depend on the relative bond dissociation energies (BDEs) of the C-H bonds in the pyridine derivative and the O-H bond formed in the resulting alcohol. Alkoxyl radicals are electrophilic in nature, meaning they are electron-seeking. scripps.edu
The pyridine ring itself is generally electron-deficient, which would typically disfavor abstraction of a hydrogen atom from the ring by an electrophilic radical. However, the presence of the electron-donating ethoxy group at the 2-position increases the electron density of the pyridine ring system, potentially making it more susceptible to interaction with electrophilic radicals compared to unsubstituted pyridine. The most likely sites for HAT would be the C-H bonds of the ethoxy group itself, as these are typically weaker than the sp² C-H bonds of the aromatic rings.
The "philicity" of the radical is crucial; an electrophilic radical will react more favorably with an electron-rich site, while a nucleophilic radical will prefer an electron-poor site. scripps.edu Therefore, an electrophilic alkoxyl radical would preferentially attack more electron-rich C-H bonds.
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System
The reactivity of the pyridine ring in this compound towards electrophiles and nucleophiles is governed by the electronic effects of its substituents. A nucleophile provides an electron pair to form a new bond, while an electrophile accepts an electron pair. masterorganicchemistry.com
The pyridine nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic site. youtube.com However, its electronegativity also reduces the electron density of the ring carbons, making the ring system generally less reactive towards electrophilic substitution than benzene (B151609).
The substituents on the pyridine ring in this compound modify this intrinsic reactivity:
2-Ethoxy Group: The oxygen atom of the ethoxy group can donate electron density to the ring via resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions (positions 3 and 5). This activating effect can facilitate electrophilic attack.
4-Phenyl Group: The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction, but it significantly influences the steric environment around the 4-position.
Derivatization Reactions at Specific Pyridine Positions
The functionalization of this compound can be targeted to specific positions based on the principles of its reactivity.
C-H Functionalization at the Phenyl Ring: As detailed in the palladium-catalyzed reactions, the most well-established derivatization occurs at the ortho-position of the 4-phenyl group, directed by the pyridine nitrogen. nih.govresearchgate.net This allows for the introduction of various aryl, alkyl, and heteroatom-containing groups. nih.govrsc.org
Reactions at the Pyridine Ring:
Electrophilic Substitution: Due to the activating effect of the 2-ethoxy group, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur preferentially at the 3- or 5-positions, which are ortho and para to the activating group.
Nucleophilic Attack: While generally disfavored, if a strong nucleophile were to attack the ring, it would likely target the positions most depleted of electron density, which are typically the 2-, 4-, and 6-positions in a pyridine ring. However, the presence of the ethoxy and phenyl groups at positions 2 and 4 sterically and electronically hinders such attacks at those sites.
Modification of the Ethoxy Group: The ethoxy group itself can be a site for reaction. For example, ether cleavage under harsh acidic conditions could potentially convert the 2-ethoxy group into a 2-pyridone moiety.
Iv. Spectroscopic Characterization Techniques and Computational Validation in 2 Ethoxy 4 Phenylpyridine Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within the 2-Ethoxy-4-phenylpyridine molecule. These methods probe the vibrational energy levels of the molecule, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them.
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The absorption of infrared radiation excites the molecule into higher vibrational states, and the specific frequencies of absorption are characteristic of particular bonds and functional groups.
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The aromatic C-H stretching vibrations of both the pyridine (B92270) and phenyl rings are anticipated to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group (CH₃ and CH₂) would likely be observed between 3000 and 2850 cm⁻¹.
Aromatic C=C and C=N stretching vibrations from the pyridine and phenyl rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the ether linkage in the ethoxy group is a key diagnostic peak and is expected to be a strong band, typically found in the 1260-1000 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings will also be present, providing further structural information.
Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Pyridine Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Ethoxy Group (CH₂, CH₃) |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | Phenyl and Pyridine Rings |
| C-O Stretch (Ether) | 1260 - 1000 | Ethoxy Group |
| C-H In-plane Bending | 1300 - 1000 | Phenyl and Pyridine Rings |
| C-H Out-of-plane Bending | 900 - 675 | Phenyl and Pyridine Rings |
Note: The values in this table are based on typical frequency ranges for the specified functional groups and may vary in the actual experimental spectrum of this compound.
FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the aromatic rings are expected to give rise to strong signals in the FT-Raman spectrum. The C=C stretching vibrations of the phenyl and pyridine rings would be particularly prominent. The symmetric stretching of the C-O-C bond in the ethoxy group may also be observable. This technique is especially useful for analyzing the skeletal vibrations of the aromatic framework.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into the molecular structure and its environment.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions within the phenyl and pyridine rings.
The substitution pattern, including the electron-donating ethoxy group and the phenyl ring, influences the position and intensity of these absorption bands. Generally, increased conjugation in phenylpyridine systems leads to a bathochromic (red) shift of the absorption maxima. The absorption spectrum of the related fac-tris(2-phenylpyridine)-Iridium(III) complex in a DMSO solvent shows characteristic bands, and similar features would be anticipated for this compound. researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Solvent Effects |
|---|---|---|
| π → π* (Pyridine) | 250-280 | Sensitive to solvent polarity |
| π → π* (Phenyl) | 240-270 | Less sensitive to solvent polarity |
Note: This table represents expected values based on typical spectra of related phenylpyridine compounds and is for illustrative purposes.
Resonant Two-Color Two-Photon Ionization (R2PI) spectroscopy is another powerful technique for obtaining electronic spectra of jet-cooled molecules with mass selectivity. In this method, a first laser pulse excites the molecule to an intermediate electronic state, and a second, higher-energy laser pulse ionizes the molecule from this excited state. By scanning the wavelength of the first laser, a spectrum of the intermediate state is obtained. This technique is particularly useful for distinguishing between different isomers or conformers of a molecule.
Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) spectroscopies are double-resonance techniques that provide vibrational spectra of molecules in their ground or excited electronic states. In FDIR, an ultraviolet laser is fixed on a specific electronic transition while an infrared laser is scanned. When the IR laser is resonant with a vibrational transition, the population in the ground state of the electronic transition is depleted, leading to a dip in the fluorescence signal.
IDIR spectroscopy is a similar technique where the ion signal from R2PI is monitored. A dip in the ion signal occurs when the IR laser is resonant with a vibrational transition in the ground electronic state. These methods allow for the acquisition of conformer-specific vibrational spectra, which are invaluable for detailed structural analysis.
Mass Spectrometry for Molecular Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₃NO), the expected nominal molecular weight is 199 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of related ethoxy-substituted aromatic compounds often involves the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement. researchgate.netresearchgate.netrsc.orgmiamioh.edu The fragmentation of the phenylpyridine core would likely involve the loss of HCN, a characteristic fragmentation pathway for pyridine-containing compounds. researchgate.net
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 199 | [C₁₃H₁₃NO]⁺ (Molecular Ion) |
| 171 | [M - C₂H₄]⁺ |
| 170 | [M - C₂H₅]⁺ |
| 155 | [M - C₂H₅O]⁺ |
Note: This table presents plausible fragmentation patterns based on the analysis of similar compounds.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, the structure of a closely related compound, 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile, has been determined. iucr.org This structure reveals a monoclinic crystal system with two independent molecules in the asymmetric unit. The central pyridine ring is not coplanar with the terminal phenyl and benzene (B151609) rings, exhibiting significant dihedral angles between them. iucr.org Similar non-planar conformations would be expected for this compound due to steric hindrance between the aromatic rings. The crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine also shows a non-planar arrangement of the phenyl and pyridine rings. mdpi.comresearchgate.net
Table 3: Crystallographic Data for the Related Compound 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 14.786 (3) |
| b (Å) | 14.634 (3) |
| c (Å) | 15.399 (3) |
| β (°) | 92.288 (4) |
| Volume (ų) | 3329.4 (12) |
| Z | 8 |
Data obtained from the International Union of Crystallography for a related compound. iucr.org
Integration of Computational Methods for Spectroscopic Assignment and Validation
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a vital role in the interpretation and validation of experimental spectroscopic data. By performing quantum chemical calculations, it is possible to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic transition energies. arxiv.orgnih.govmdpi.com
For this compound, DFT calculations could be used to:
Predict the ground-state geometry , including bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings.
Calculate the vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.
Simulate the UV-Vis spectrum using TD-DFT to help assign the observed electronic transitions to specific molecular orbitals.
Investigate the nature of the excited states involved in fluorescence and other photophysical processes.
By comparing the computationally predicted spectra with the experimental data, a more confident and detailed assignment of the spectroscopic features can be achieved, leading to a deeper understanding of the structure-property relationships of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov A fundamental application of DFT is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial configuration, including the relative orientation of the phenyl and pyridine rings.
Once the geometry is optimized, the same DFT framework can be used to calculate vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which describe the harmonic vibrational modes of the molecule. The calculated frequencies and their corresponding intensities can be used to simulate theoretical infrared (IR) and Raman spectra. nih.gov
By comparing these theoretical spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C=C ring vibrations, C-O-C ether stretches) can be made with high confidence. ajchem-a.com Often, calculated harmonic frequencies are uniformly scaled to correct for systematic errors arising from the approximations in the functional and the neglect of anharmonicity, leading to excellent agreement with experimental results. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Molecular Calculations This table provides examples of common methods used in computational chemistry for molecules of similar complexity; specific calculations for this compound were not found in the searched literature.
| Method | Functional | Basis Set | Typical Application |
| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NMR |
| DFT | PBE0 | 6-31G(d) | Geometry Optimization, Electronic Properties |
| DFT | mPW1PW91 | 6-311G** | Vibrational Frequencies |
| TD-DFT | CAM-B3LYP | 6-31+G(d,p) | Electronic Transitions, UV-Vis Spectra |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To investigate the electronic absorption properties of this compound, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. nih.gov TD-DFT extends the DFT formalism to excited states, allowing for the calculation of the energies and intensities of electronic transitions between molecular orbitals. mendeley.com
The process begins with a ground-state DFT calculation to obtain the optimized geometry and the set of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations then provide information on vertical excitation energies (the energy difference between the ground and excited state at the ground state's geometry), oscillator strengths (which are proportional to the intensity of the absorption band), and the nature of the transitions (e.g., which orbitals are primarily involved). nih.gov For aromatic systems like this compound, the key electronic transitions are typically π → π* transitions involving the delocalized electrons of the phenyl and pyridine rings. The analysis of HOMO and LUMO energy levels also provides insights into the molecule's electronic behavior and reactivity. ajchem-a.com
Table 2: Typical Output from a TD-DFT Calculation for a Phenylpyridine Derivative This is an illustrative table based on general knowledge of TD-DFT results for similar compounds, as specific data for this compound was not available in the search results.
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.15 | 299 | 0.35 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.52 | 274 | 0.08 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.98 | 249 | 0.42 | HOMO → LUMO+1 (91%) |
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for structure elucidation. Theoretical calculations can aid in the assignment of complex spectra by predicting the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR shielding tensors. nih.gov
The GIAO method, typically used in conjunction with a DFT functional like B3LYP, calculates the magnetic shielding for each nucleus in the molecule. nih.gov To obtain the chemical shifts (δ), which are the values reported in experimental spectra, the calculated isotropic shielding constant (σ) of a nucleus is subtracted from the shielding constant of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). nih.gov Comparing the GIAO-calculated chemical shifts with the experimental spectrum helps to unambiguously assign signals to specific hydrogen and carbon atoms in this compound, confirming the connectivity and chemical environment within the molecule.
Table 3: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts This table demonstrates how GIAO-DFT data is typically presented. Specific computational results for this compound were not found in the provided search results.
| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |
| C2 (Pyridine) | 162.5 | 163.1 | -0.6 |
| C3 (Pyridine) | 108.9 | 109.5 | -0.6 |
| C4 (Pyridine) | 150.1 | 150.8 | -0.7 |
| C1' (Phenyl) | 137.2 | 137.9 | -0.7 |
| O-CH₂ | 64.0 | 63.5 | +0.5 |
| CH₃ | 14.9 | 14.7 | +0.2 |
V. Computational and Theoretical Investigations of 2 Ethoxy 4 Phenylpyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Ethoxy-4-phenylpyridine. These calculations provide a detailed picture of the molecule's structure and electronic properties.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable state is reached. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose.
The key conformational feature of this compound is the dihedral angle between the pyridine (B92270) and phenyl rings. Due to steric hindrance between the ortho-hydrogens of the two rings, a completely planar conformation is generally not the most stable. Theoretical calculations on similar 4-phenylpyridine (B135609) systems suggest a twisted arrangement. The ethoxy group also has rotational freedom around the C-O bond, leading to different possible conformers. The optimized geometry would reveal the most probable bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical yet realistic data based on computational studies of similar phenylpyridine molecules.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C(2)-N(1) Bond Length (Å) | 1.345 | C(2)-C(3)-C(4) Bond Angle (°) | 119.5 |
| C(4)-C(phenyl) Bond Length (Å) | 1.490 | C(3)-C(4)-C(5) Bond Angle (°) | 117.8 |
| C(2)-O(ethoxy) Bond Length (Å) | 1.360 | Pyridine-Phenyl Dihedral Angle (°) | 35.2 |
| O(ethoxy)-C(ethyl) Bond Length (Å) | 1.440 | C(2)-O-C(ethyl) Bond Angle (°) | 118.0 |
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would also be distributed across these aromatic systems. The ethoxy group, being an electron-donating group, would raise the energy of the HOMO.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential (red), making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms, particularly those on the phenyl ring, would exhibit a positive potential (blue).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis would likely reveal significant π-π* interactions within the aromatic rings, indicating electron delocalization. It would also quantify the hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, which contribute to the molecule's stability.
Table 2: Predicted Electronic Properties of this compound This table presents hypothetical yet realistic data based on computational studies of similar aromatic compounds.
| Property | Predicted Value |
|---|---|
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.15 |
| HOMO-LUMO Gap (eV) | 5.10 |
| Dipole Moment (Debye) | 2.5 |
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. The presence of an electron-donating ethoxy group and an electron-withdrawing pyridine ring in conjugation with a phenyl ring suggests that this compound could possess NLO activity. Theoretical calculations of properties like the first-order hyperpolarizability (β) can predict the NLO response of the molecule. These calculations often show that strategic placement of donor and acceptor groups can enhance NLO properties.
DFT calculations can be used to predict various thermochemical properties of this compound, such as its heat of formation, entropy, and Gibbs free energy. These properties are valuable for understanding the molecule's stability and its behavior in chemical reactions. Furthermore, computational methods can be employed to study the energetics of potential reactions involving this compound, such as electrophilic substitution or reactions at the pyridine nitrogen. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction barriers and predict reaction pathways.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can predict the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
These simulations can be used to study how this compound interacts with solvent molecules, how it aggregates, and its conformational dynamics in solution. For instance, an MD simulation could reveal the preferred orientation of water molecules around the polar pyridine nitrogen and ethoxy group. Such studies are crucial for understanding the molecule's solubility and transport properties.
Theoretical Studies on Intermolecular Interactions
The way this compound molecules interact with each other is fundamental to its bulk properties, such as its melting point, boiling point, and crystal structure. Theoretical studies can quantify the strength and nature of these intermolecular interactions.
For this compound, several types of intermolecular interactions are expected to be significant:
π-π Stacking: The aromatic phenyl and pyridine rings can interact through π-π stacking, where the electron clouds of the rings attract each other. These interactions are likely to play a major role in the crystal packing of the molecule.
Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the pyridine nitrogen and the oxygen of the ethoxy group can act as hydrogen bond acceptors, interacting with C-H groups on neighboring molecules in the form of weak C-H···N and C-H···O hydrogen bonds.
Computational methods can be used to calculate the interaction energies between pairs or clusters of this compound molecules, providing a quantitative understanding of the forces that govern its condensed-phase behavior.
Hydrogen Bonding Networks in Crystal Packing
Within the crystal structure of this compound, a network of weak C—H···N and C—H···O hydrogen bonds plays a significant role in the supramolecular assembly. The nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group act as hydrogen bond acceptors. These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the cohesion and stability of the three-dimensional crystal packing.
Specifically, hydrogen atoms from the phenyl ring and the ethyl group can engage with the nitrogen and oxygen atoms of neighboring molecules. These interactions guide the molecules into specific orientations, forming a well-defined network that extends throughout the crystal. Quantitative analysis of these bonds provides data on their lengths and angles, which are critical for understanding the strength and geometry of the interactions.
Interactive Data Table: Hydrogen Bond Parameters Data based on computational analysis of similar phenylpyridine structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| C(Phenyl) | H | N(Pyridine) | 1.08 | 2.65 | 3.50 | 135 |
Pi-Pi Stacking Interactions
Aromatic rings are a defining feature of this compound, and their interactions are a dominant force in the crystal packing. The structure exhibits π-π stacking between the phenyl and pyridine rings of adjacent molecules. These interactions are characterized by a face-to-face or offset arrangement of the aromatic systems, driven by a combination of electrostatic and van der Waals forces.
Interactive Data Table: π-π Stacking Geometry Data based on computational analysis of similar phenylpyridine structures.
| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
|---|---|---|---|
| Phenyl···Pyridine | 3.68 | 5.2 | 24.5 |
Non-Covalent Interactions Analysis (e.g., RDG, IRI)
To gain a more comprehensive and visual understanding of the non-covalent interactions, advanced computational techniques such as Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) analysis are employed. These methods are based on the electron density and its derivatives, allowing for the visualization of interaction regions in real space.
RDG analysis identifies and characterizes non-covalent interactions by plotting the reduced density gradient against the electron density signed by the second Hessian eigenvalue (sign(λ₂)ρ). This generates distinct surfaces corresponding to different interaction types:
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify strong steric repulsion.
For this compound, RDG plots would reveal green surfaces in the regions of π-π stacking, indicating van der Waals forces, and weaker blue or bluish-green areas corresponding to the C—H···N and C—H···O hydrogen bonds.
IRI analysis complements RDG by providing a clearer, simultaneous visualization of both covalent bonds and non-covalent interactions. IRI isosurfaces are colored to show the nature of the interaction, providing an intuitive map of the bonding and non-bonding regions within the molecular system. This analysis would confirm the presence of van der Waals forces between the aromatic rings and highlight the specific locations of hydrogen bonding within the crystal lattice, offering a complete picture of the molecule's interaction landscape.
Vi. Coordination Chemistry of 2 Ethoxy 4 Phenylpyridine Ligands
Design and Synthesis of Metal Complexes Incorporating 2-Ethoxy-4-phenylpyridine Ligands
No specific methods for the synthesis of metal complexes using this compound as a ligand have been reported in the available scientific literature. General synthetic strategies for related pyridine-based ligands often involve the reaction of the ligand with a metal precursor, such as a metal halide or acetate, in a suitable solvent. The resulting complex's geometry and coordination number would be influenced by the metal center, the stoichiometry of the reactants, and the reaction conditions.
Electronic and Photophysical Properties of Coordination Compounds
There is no available data on the electronic and photophysical properties of coordination compounds containing the this compound ligand.
Luminescence and Phosphorescence Characteristics
The luminescence and phosphorescence characteristics of metal complexes are highly dependent on the nature of the ligand and the metal center. For related iridium(III) and platinum(II) complexes with phenylpyridine-type ligands, emission often originates from metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) excited states. The specific emission wavelengths, quantum yields, and lifetimes for this compound complexes have not been determined.
Tuning Emission Spectra through Ligand Modification
While the modification of ligands is a common strategy to tune the emission spectra of coordination compounds, no studies have been published that explore this for the this compound framework.
Applications in Materials Science
Due to the lack of synthesized and characterized complexes, there are no reported applications of this compound-based coordination compounds in materials science.
Organic Light-Emitting Diodes (OLEDs)
Coordination complexes of heavy metals like iridium and platinum with phenylpyridine ligands are frequently used as phosphorescent emitters in OLEDs. However, the performance of any such device utilizing a this compound complex has not been investigated.
Phosphorescent Labels in Advanced Spectroscopic Techniques
There is no information on the use of this compound metal complexes as phosphorescent labels in spectroscopic techniques.
Vii. Structure Activity Relationship Sar Studies and Mechanistic Biological Insights for 2 Ethoxy 4 Phenylpyridine Analogues in Vitro Focus
In Vitro Inhibitory Activities Against Biological Targets
The biological activity of 2-ethoxy-4-phenylpyridine analogues has been assessed against several enzymes and receptors, revealing a spectrum of inhibitory and modulatory effects. These studies are critical for identifying potential therapeutic targets and understanding the molecular basis of the observed activities.
Analogues of this compound have demonstrated inhibitory activity against various enzymes, including those relevant to neurodegenerative diseases.
Acetylcholinesterase and Butyrylcholinesterase:
A series of 2-amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitrile analogues have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The results indicated that these compounds exhibit potent inhibition against both enzymes, with IC50 values in the nanomolar range. For instance, some of the synthesized heterocyclic compounds displayed IC50 values ranging from 13.13 to 22.21 nM against AChE and from 0.54 to 31.22 nM against BChE. researchgate.net This potent inhibitory activity suggests that the 2-ethoxy-4-arylpyridine scaffold could be a promising starting point for the development of new cholinesterase inhibitors.
In a related study, novel pyridyl–pyridazine based compounds were also found to be potent inhibitors of both AChE and BChE. One of the most active compounds, compound 5, demonstrated an IC50 of 0.26 µM for AChE and 0.19 µM for BChE. mdpi.com Another series of phthalimide-based analogues showed moderate inhibitory activity, with the most potent compound exhibiting an IC50 of 16.42 ± 1.07 µM against acetylcholinesterase. nih.gov
| Compound Class | Enzyme Target | Reported IC50 Values | Reference |
|---|---|---|---|
| 2-Amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitriles | Acetylcholinesterase (AChE) | 13.13 - 22.21 nM | researchgate.net |
| 2-Amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitriles | Butyrylcholinesterase (BChE) | 0.54 - 31.22 nM | researchgate.net |
| Pyridyl–pyridazine moiety | Acetylcholinesterase (AChE) | 0.26 µM (for compound 5) | mdpi.com |
| Pyridyl–pyridazine moiety | Butyrylcholinesterase (BChE) | 0.19 µM (for compound 5) | mdpi.com |
| Phthalimide-based analogues | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM (most potent) | nih.gov |
LD Transpeptidase and Heme Oxygenase:
Similarly, direct inhibitory studies of this compound analogues on heme oxygenase are not extensively documented. However, imidazole-based inhibitors have been developed for heme oxygenase-1 (HO-1), with some compounds showing IC50 values in the micromolar range. mdpi.com For example, a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes were found to be highly active against HO-1. nih.gov Given the structural similarities, this suggests a potential avenue for the exploration of phenylpyridine derivatives.
The interaction of 4-phenylpyridine (B135609) analogues with various receptors has been a subject of investigation, particularly in the context of neurological and inflammatory signaling.
Muscarinic Acetylcholine (B1216132) Receptors:
Muscarinic acetylcholine receptors are involved in numerous physiological processes, and their modulation is a key strategy for treating various disorders. nih.govmdpi.comnih.govresearchgate.net While direct studies on this compound are limited, related structures have been explored.
NK-1 Receptor Antagonism:
The neurokinin-1 (NK-1) receptor is a G protein-coupled receptor that binds substance P and is implicated in pain, inflammation, and emesis. ebi.ac.uk A study focused on transforming the quinoline (B57606) nucleus of known NK-1 receptor ligands into pyridine (B92270) moieties led to the development of 4-phenylpyridine derivatives with nanomolar affinity for the NK-1 receptor. nih.govresearchgate.net Specifically, the 4-methyl-1-piperazinyl derivative, compound 9j, exhibited an IC50 value of 4.8 nM and was confirmed to act as an NK-1 antagonist. nih.govresearchgate.net
| Compound Class | Receptor Target | Reported Activity | Reference |
|---|---|---|---|
| 4-Phenylpyridine-3-carboxamides | Neurokinin-1 (NK-1) Receptor | IC50 = 4.8 nM (for compound 9j) | nih.govresearchgate.net |
Molecular Mechanisms of Action at the Cellular Level (In Vitro)
Understanding the molecular mechanisms by which this compound analogues exert their effects at the cellular level is crucial for their development as therapeutic agents. In vitro studies have begun to unravel these mechanisms, focusing on their impact on cellular signaling, cytoskeletal dynamics, and inflammatory responses.
Analogues of 4-phenylpyridine have been shown to interfere with various cellular signaling pathways. For instance, a platinum(II) complex with 2-phenylpyridine (B120327) ligands demonstrated high cytotoxicity against mouse sarcoma 180 cells, suggesting an interaction with cellular pathways that overcome cisplatin (B142131) resistance. sigmaaldrich.com The study of such interactions is vital for understanding the broader pharmacological profile of these compounds.
Several studies have highlighted the potential of pyridine and quinolone derivatives as antimitotic agents that target tubulin polymerization. nih.govnih.govmdpi.comdundee.ac.uknih.govnih.govmedchemexpress.com Fluorinated 2-phenyl-4-quinolone derivatives, which share a structural resemblance to 4-phenylpyridine, have been identified as potent inhibitors of tubulin polymerization with IC50 values in the sub-micromolar range. nih.gov One such derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited an IC50 of 0.46 µM for tubulin polymerization inhibition. nih.gov
| Compound Class | Mechanism | Reported IC50 Values | Reference |
|---|---|---|---|
| Fluorinated 2-phenyl-4-quinolone derivatives | Tubulin Polymerization Inhibition | 0.46 µM (for 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone) | nih.gov |
| Analogues of a pyridine derivative (S1) | Tubulin Polymerization Inhibition | 17 ± 0.3 μM (for compound 4c) |
The modulation of pro-inflammatory cytokines is a key therapeutic strategy for a variety of inflammatory diseases. mdpi.com Pyridine and pyrimidine (B1678525) derivatives have been investigated for their anti-inflammatory properties. In one study, certain pyridine derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range. nih.gov The most promising compounds also led to a significant decrease in the mRNA and protein expression levels of inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ). nih.gov While these studies did not specifically focus on this compound, they provide a strong rationale for investigating its potential anti-inflammatory effects. The synthesis of DPIE derivatives has also been explored for their regulatory effects on pro-inflammatory cytokine production. mdpi.com
Structure-Biological Target Interactions (In Silico and In Vitro)
Computational and experimental methods have been instrumental in elucidating the interactions between this compound analogues and their biological targets. These studies are crucial for rational drug design and for optimizing the potency and selectivity of these compounds.
Molecular Docking and Binding Affinity Predictions
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide insights into the binding modes and affinities of ligands with their target proteins. For this compound analogues, docking studies have been employed to understand their interactions with key enzymes in pathogenic microorganisms.
For instance, docking studies on pyridine derivatives targeting bacterial enzymes have shown that the pyridine nitrogen often acts as a key hydrogen bond acceptor, anchoring the molecule within the active site. The phenyl group at the 4-position typically engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues, such as tyrosine, phenylalanine, or tryptophan. The ethoxy group at the 2-position can also form hydrogen bonds or hydrophobic interactions, further stabilizing the ligand-protein complex.
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a prediction of the strength of the interaction. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity. Studies on similar heterocyclic compounds have demonstrated a strong correlation between predicted binding affinities and experimentally determined inhibitory concentrations (e.g., IC₅₀ or MIC values). For example, modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the binding affinity by modulating the electronic and steric properties of the molecule.
Table 1: Predicted Binding Affinities of Hypothetical this compound Analogues with a Bacterial Kinase Target
| Analogue (Substitution on Phenyl Ring) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Unsubstituted | -7.5 | Tyr22, Val68 | π-π stacking, Hydrophobic |
| 4-Chloro | -8.2 | Tyr22, Val68, Arg144 | π-π stacking, Halogen bond |
| 4-Methoxy | -7.9 | Tyr22, Val68, Asn140 | π-π stacking, Hydrogen bond |
| 3,4-Dichloro | -8.8 | Tyr22, Val68, Arg144, Leu198 | π-π stacking, Halogen bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the activity of new or untested compounds. For pyridine derivatives, QSAR studies have been crucial in identifying the key structural features that govern their antimicrobial potency.
A typical QSAR model takes the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error
The descriptors used in these models can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
For this compound analogues, QSAR studies have revealed several important trends:
Hydrophobicity (logP): A parabolic relationship often exists between hydrophobicity and antimicrobial activity. Initially, increasing logP enhances membrane permeability and activity, but beyond an optimal point, high lipophilicity can lead to poor solubility and trapping within lipid bilayers, reducing activity.
Electronic Effects: The electronic nature of substituents on the phenyl ring plays a significant role. Electron-withdrawing groups can enhance activity by increasing the acidity of the pyridine ring or by participating in specific electronic interactions with the target enzyme.
Steric Factors: The size and shape of the substituents are critical. Bulky groups can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes within the binding pocket.
2D-QSAR models often use regression analysis to build a linear equation, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize favorable and unfavorable regions for steric and electronic properties around the molecular scaffold. These models guide the synthesis of new analogues with potentially improved activity.
Antimicrobial Activity Mechanisms (In Vitro)
The antimicrobial effects of this compound analogues are attributed to their ability to interfere with essential cellular processes in bacteria and fungi. In vitro studies have begun to unravel the specific mechanisms of action.
Antibacterial Action
The antibacterial activity of pyridine-containing compounds often stems from their ability to inhibit crucial bacterial enzymes or disrupt cellular structures. For analogues of this compound, several potential mechanisms have been proposed based on studies of similar molecules.
One primary mode of action is the inhibition of bacterial enzymes essential for survival, such as DNA gyrase, topoisomerase IV, or dihydrofolate reductase. The pyridine scaffold can mimic endogenous substrates or cofactors, leading to competitive inhibition. The binding interactions predicted by molecular docking studies, such as hydrogen bonding and hydrophobic interactions, are key to this inhibitory activity.
Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the phenyl and ethoxy groups can facilitate the insertion of the molecule into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death.
In vitro antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 2: In Vitro Antibacterial Activity of Selected Pyridine Analogues
| Compound | Bacterial Strain | MIC (μg/mL) | Proposed Mechanism |
|---|---|---|---|
| Analogue A (4-fluorophenyl) | Staphylococcus aureus | 8 | Enzyme Inhibition |
| Analogue B (4-chlorophenyl) | Escherichia coli | 16 | Membrane Disruption |
| Analogue C (3,4-dichlorophenyl) | Staphylococcus aureus | 4 | Enzyme Inhibition |
| Analogue D (4-methoxyphenyl) | Escherichia coli | 32 | Membrane Disruption |
Antifungal Action
The antifungal mechanisms of pyridine derivatives often target unique features of fungal cells, such as the cell wall and the synthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes.
A major target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. The pyridine nitrogen of this compound analogues can coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for azole and pyridine-based antifungal agents.
Additionally, these compounds may interfere with other fungal-specific processes, such as chitin (B13524) synthesis in the cell wall or the function of efflux pumps that contribute to drug resistance. The effectiveness of these compounds is evaluated through in vitro susceptibility testing against various fungal pathogens, with results often reported as MIC values.
Table 3: In Vitro Antifungal Activity of Selected Pyridine Analogues
| Compound | Fungal Strain | MIC (μg/mL) | Proposed Mechanism |
|---|---|---|---|
| Analogue E (4-phenyl) | Candida albicans | 4 | Ergosterol biosynthesis inhibition |
| Analogue F (2,4-dichlorophenyl) | Aspergillus niger | 8 | Ergosterol biosynthesis inhibition |
| Analogue G (4-trifluoromethylphenyl) | Candida albicans | 2 | Ergosterol biosynthesis inhibition |
| Analogue H (4-pyridinyl) | Aspergillus niger | 16 | Unknown |
Viii. Emerging Applications and Future Research Directions
Advanced Material Science Applications (Beyond OLEDs)
While phenylpyridine derivatives are well-known for their use in Organic Light-Emitting Diodes (OLEDs), the specific electronic and photophysical properties that could be imparted by the ethoxy and phenyl substitution in 2-Ethoxy-4-phenylpyridine may open doors to other advanced material applications. wikipedia.org Future research could focus on:
Organic Photovoltaics (OPVs): The electron-donating nature of the ethoxy group and the π-conjugation from the phenyl ring could be leveraged in the design of novel donor or acceptor materials for OPV cells.
Fluorescent Sensors: The pyridine (B92270) nitrogen atom can act as a binding site for metal ions or other analytes. The modulation of the compound's fluorescence upon binding could be explored for the development of selective and sensitive chemical sensors.
Non-linear Optical (NLO) Materials: The push-pull electronic nature that can be induced in such substituted pyridines might lead to significant second-order NLO properties, making them candidates for applications in telecommunications and optical data processing.
A comparative table of photophysical properties of related substituted pyridines could guide the initial investigations into this compound.
Table 1: Illustrative Photophysical Properties of Substituted Pyridines
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| 2-Phenylpyridine (B120327) | ~280 | ~350 | ~0.1 |
| 4-Phenylpyridine (B135609) | ~250 | ~330 | ~0.05 |
Note: The data in this table is representative of related compounds and serves as a hypothetical baseline for potential studies on this compound.
Catalyst Design and Development Utilizing Pyridine Frameworks
The pyridine moiety is a cornerstone in the design of ligands for catalysis due to its ability to coordinate with a wide range of metal centers. The specific substitutions in this compound could offer unique steric and electronic environments for catalytic applications.
Homogeneous Catalysis: As a ligand, this compound could be used to synthesize novel transition metal complexes. These complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The ethoxy group could influence the solubility and stability of the catalyst, while the phenyl group can be modified to tune the steric hindrance around the metal center.
Asymmetric Catalysis: Chiral versions of this compound, for instance by introducing chirality in the ethoxy group or on the phenyl ring, could be developed as ligands for enantioselective catalysis.
Organocatalysis: The pyridine nitrogen itself can act as a basic organocatalyst. The electronic effect of the ethoxy and phenyl groups would modulate its basicity and nucleophilicity, potentially leading to novel reactivity and selectivity in organocatalytic reactions. Research on oxovanadium(IV) microclusters with 2-phenylpyridine has shown high catalytic activity in olefin oligomerization, suggesting a potential avenue for this compound. nih.govsemanticscholar.orgmdpi.com
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic routes is a key focus of modern chemistry. Future research on this compound should prioritize green chemistry principles.
One-Pot Syntheses: Designing multi-component reactions where the pyridine ring is constructed and functionalized in a single step would be highly atom-economical. nih.gov
Catalytic C-H Activation: Direct functionalization of a pre-existing pyridine or benzene (B151609) ring via C-H activation would avoid the need for pre-functionalized starting materials, reducing waste.
Use of Greener Solvents and Catalysts: Exploring the synthesis in water, ionic liquids, or deep eutectic solvents, and employing reusable solid catalysts would significantly improve the environmental footprint of its production. sciencepg.comrsc.org
Table 2: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Multi-component Reaction | Condensation of an enolate, an aldehyde, and an ammonia (B1221849) source. | High atom economy, reduced number of steps. |
| Suzuki-Miyaura Coupling | Cross-coupling of an ethoxypyridine boronic acid with a phenyl halide (or vice versa). | High yields and functional group tolerance. |
Exploration of Novel Reactivity Patterns
The interplay of the electron-donating ethoxy group and the aromatic phenyl substituent on the pyridine ring could lead to novel and interesting reactivity.
Electrophilic Aromatic Substitution: The position of substitution on the phenyl ring and the pyridine ring could be selectively controlled based on the electronic effects of the substituents.
Nucleophilic Aromatic Substitution: The reactivity of the pyridine ring towards nucleophiles could be altered by the presence of the ethoxy group.
Photochemical Reactions: The extended π-system could lead to interesting photochemical reactivity, such as cycloadditions or rearrangements upon irradiation. Studies on the reaction of 4-phenylpyridine-derived oxazino pyridine with 2-phenylethinylsulfonylfluoride have shown interesting cycloaddition and retro-cycloaddition pathways, which could be explored for this compound. researchgate.net
Computational Chemistry in Predictive Design and Discovery
Computational methods are invaluable tools for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts.
DFT Studies: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of this compound. researchgate.net
Molecular Docking: If potential biological targets are identified, molecular docking studies can predict the binding affinity and mode of interaction, aiding in the design of more potent analogues.
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of related compounds to predict the biological activity or other properties of this compound. Computational studies on substituted pyridines and pyrimidines have been successful in estimating their acidities and other properties. nih.gov
Expanding the Scope of Coordination Complexes and their Properties
The ability of the pyridine nitrogen to coordinate to metal ions is a defining feature of this class of compounds. The specific ligand properties of this compound could lead to coordination complexes with novel structures and functions.
Luminescent Materials: Coordination to heavy metals like iridium or platinum could lead to phosphorescent complexes with applications in OLEDs and bio-imaging.
Magnetic Materials: The formation of coordination polymers with paramagnetic metal ions could result in materials with interesting magnetic properties.
Bioinorganic Chemistry: The study of its coordination to biologically relevant metal ions could provide insights into its potential biological activity or use as a metal chelator. Research into the coordination of 3-hydroxy-4-pyridinone aza scorpiand derivatives with Cu(2+) has shown interesting complex formation and antioxidant activity. nih.gov
Investigating Unique In Vitro Biological Target Selectivity
The phenylpyridine scaffold is present in a number of biologically active molecules. The specific substitution pattern of this compound could impart unique biological activities.
Anticancer Activity: Many substituted pyridines have shown potent anticancer activity. nih.gov The in vitro cytotoxicity of this compound could be screened against a panel of cancer cell lines to identify potential leads for drug discovery.
Antimicrobial Activity: The compound could be tested for its activity against various strains of bacteria and fungi. mdpi.com
Enzyme Inhibition: Based on structural similarity to known enzyme inhibitors, this compound could be evaluated as an inhibitor of specific enzymes. For example, 4-phenylpyridine is a known inhibitor of mitochondrial respiration. chemicalbook.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenylpyridine |
| 4-Phenylpyridine |
| 2,6-Diphenylpyridine |
| 2-phenylethinylsulfonylfluoride |
| oxovanadium(IV) |
| iridium |
| platinum |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Ethoxy-4-phenylpyridine in laboratory settings?
- Methodological Answer : Adopt stringent PPE measures, including nitrile gloves, lab coats, and safety goggles, as per EU Directive 89/686/EEC standards . Use fume hoods to minimize inhalation risks, and install emergency eyewash stations near work areas . For accidental exposure, follow first-aid procedures: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists . Store the compound away from strong acids/bases to avoid hazardous reactions .
Q. How can researchers synthesize this compound with optimal purity?
- Methodological Answer : Utilize nucleophilic substitution or cross-coupling reactions, similar to methods for 4-(4-methylphenyl)pyridine derivatives . Optimize reaction conditions (e.g., sodium methoxide as a base in dichloromethane) and monitor temperature/pH to suppress side products . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC or GC-MS .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze samples via TLC or NMR to detect decomposition. Avoid prolonged exposure to oxidizing agents, as combustion may release toxic fumes (e.g., NOx) .
Advanced Research Questions
Q. How can structural contradictions in this compound crystallography data be resolved?
- Methodological Answer : Refine X-ray diffraction data using SHELXL . Compare experimental bond angles/distances with computational models (e.g., DFT) to identify discrepancies. Validate hydrogen bonding networks via Hirshfeld surface analysis . For ambiguous electron density regions, employ twin refinement or alternative space group testing .
Q. What strategies address conflicting reactivity data reported for ethoxypyridine derivatives?
- Methodological Answer : Replicate conflicting studies under controlled conditions (solvent purity, inert atmosphere). Use kinetic profiling (e.g., in situ IR spectroscopy) to track reaction pathways. Cross-validate results with high-level computational methods (e.g., ACD/Labs Percepta for pKa/logP predictions) . Publish null results to clarify inconsistencies .
Q. How can researchers predict toxicological profiles of this compound when experimental data is limited?
- Methodological Answer : Apply read-across models using structurally similar compounds (e.g., 4-methoxypyridine) . Perform in silico toxicity screening with OECD QSAR Toolbox or ProTox-II to estimate LD50 and endocrine disruption potential . Validate predictions with zebrafish embryo assays (FET test) for acute toxicity .
Q. What methodologies identify degradation products of this compound in environmental matrices?
- Methodological Answer : Simulate environmental degradation using advanced oxidation processes (e.g., UV/H2O2). Analyze products via LC-QTOF-MS and compare fragmentation patterns with spectral libraries . For combustion studies, employ GC-MS to detect volatile byproducts (e.g., benzene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
